

# Application Notes and Protocols: Aprutumab Ixadotin for Immunohistochemistry on Tumor Samples

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Aprutumab Ixadotin |           |
| Cat. No.:            | B12779855          | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab Ixadotin (also known as BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of advanced solid tumors.[1][2] It is designed to target the Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase that is overexpressed in various cancers, including gastric, breast, and colorectal cancers.[1][2][3][4] Overexpression of FGFR2 is often associated with poor prognosis.[4] Aprutumab Ixadotin consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, linked to a potent cytotoxic agent, an auristatin derivative.[1][3] The ADC is designed to selectively deliver the cytotoxic payload to tumor cells expressing FGFR2, thereby minimizing systemic toxicity.[4][5]

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of FGFR2 in tumor samples, a critical step in identifying tumors that may be susceptible to FGFR2-targeted therapies like **Aprutumab Ixadotin**. Additionally, preclinical data and the mechanism of action of **Aprutumab Ixadotin** are presented.

# **Mechanism of Action**



## Methodological & Application

Check Availability & Pricing

**Aprutumab Ixadotin** exerts its anti-tumor activity through a targeted mechanism. The monoclonal antibody component of the ADC binds with high affinity to the extracellular domain of FGFR2 on the surface of tumor cells. Following binding, the ADC-FGFR2 complex is internalized by the cell. Inside the cell, the auristatin payload is released from the antibody, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3][5]





Click to download full resolution via product page

Mechanism of action of Aprutumab Ixadotin.



# **Preclinical Data Summary**

Preclinical studies have demonstrated the in vitro and in vivo activity of **Aprutumab Ixadotin** in FGFR2-positive cancer models. The following tables summarize the key findings.

Table 1: In Vitro Activity of Aprutumab Ixadotin

| Cell Line | Cancer Type       | FGFR2 Status   | IC50 (nM)       |
|-----------|-------------------|----------------|-----------------|
| SNU-16    | Gastric Cancer    | Amplified      | 0.097 - 0.83[1] |
| MFM-223   | Breast Cancer     | Positive       | Not specified   |
| NCI-H716  | Colorectal Cancer | Overexpressing | Not specified   |
| SUN-52PE  | Not specified     | Positive       | Not specified   |
| SUN-16    | Not specified     | Positive       | Not specified   |

Table 2: In Vivo Activity of **Aprutumab Ixadotin** in Xenograft Models

| Xenograft Model | Cancer Type       | Treatment                     | Outcome                                       |
|-----------------|-------------------|-------------------------------|-----------------------------------------------|
| SNU-16          | Gastric Cancer    | 5 mg/kg, i.v., once<br>weekly | Significant tumor growth inhibition (>90%)[1] |
| MFM-223         | Breast Cancer     | 1 and 5 mg/kg                 | Marked decrease in tumor volume[1]            |
| NCI-H716        | Colorectal Cancer | 7.5 mg/kg                     | Notable inhibition of tumor growth[1]         |

# Immunohistochemistry Protocol for FGFR2 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Samples

This protocol provides a general guideline for the detection of FGFR2 in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.





#### Click to download full resolution via product page

#### Immunohistochemistry workflow for FGFR2 detection.

#### Materials:

- FFPE tumor tissue sections (4-5 μm) on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
- Hydrogen Peroxide (3%) for blocking endogenous peroxidase
- Blocking Buffer (e.g., 5% normal goat serum in wash buffer)
- Primary antibody against FGFR2 (use at manufacturer's recommended dilution)
- Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate-chromogen system
- Hematoxylin for counterstaining
- · Mounting medium

#### Protocol:



- Deparaffinization and Rehydration:
  - Immerse slides in xylene (or substitute) for 2 x 5 minutes.
  - Rehydrate through a graded series of ethanol:
    - 100% ethanol for 2 x 3 minutes.
    - 95% ethanol for 2 x 3 minutes.
    - 80% ethanol for 1 x 3 minutes.
    - 70% ethanol for 1 x 3 minutes.
  - Rinse with deionized water for 5 minutes.
- Antigen Retrieval (Heat-Induced Epitope Retrieval HIER):
  - Preheat antigen retrieval buffer to 95-100°C.
  - Immerse slides in the preheated buffer and incubate for 20 minutes.
  - Allow slides to cool in the buffer for 20 minutes at room temperature.
  - Rinse slides with wash buffer for 3 x 5 minutes.
- Blocking Endogenous Peroxidase:
  - Incubate slides with 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.
  - Rinse with wash buffer for 3 x 5 minutes.
- Blocking Non-Specific Binding:
  - Incubate slides with blocking buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation:



- Dilute the primary anti-FGFR2 antibody in blocking buffer to its optimal concentration.
- Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Rinse slides with wash buffer for 3 x 5 minutes.
  - Incubate with the biotinylated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

#### Detection:

- Rinse slides with wash buffer for 3 x 5 minutes.
- Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
- Rinse with wash buffer for 3 x 5 minutes.
- Apply DAB substrate-chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing with deionized water.
- Counterstaining:
  - Counterstain with hematoxylin for 1-2 minutes.
  - "Blue" the slides in running tap water.
- Dehydration and Mounting:
  - Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%).
  - Clear in xylene (or substitute) and mount with a permanent mounting medium.

#### Interpretation of Results:



FGFR2 expression is typically observed on the cell membrane and in the cytoplasm. The staining intensity and the percentage of positive tumor cells should be evaluated by a qualified pathologist.

Clinical Development and Future Perspectives

A first-in-human, Phase I clinical trial (NCT02368951) was initiated to evaluate the safety and tolerability of **Aprutumab Ixadotin** in patients with advanced solid tumors known to express FGFR2.[2][6][7] However, the trial was terminated early due to the drug being poorly tolerated, with the maximum tolerated dose (MTD) determined to be below the preclinically estimated therapeutic threshold.[2][8] Despite the discontinuation of its clinical development, the preclinical data for **Aprutumab Ixadotin** and the continued investigation of FGFR2 as a therapeutic target provide valuable insights for the development of future ADCs and other targeted therapies.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-Human Phase I Study of Aprutumab Ixadotin, a Fibroblast Growth Factor Receptor 2 Antibody-Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. First-in-Human Phase I Study of Aprutumab Ixadotin, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. adcreview.com [adcreview.com]
- 7. Aprutumab ixadotin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Application Notes and Protocols: Aprutumab Ixadotin for Immunohistochemistry on Tumor Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12779855#aprutumab-ixadotin-for-immunohistochemistry-on-tumor-samples]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com